1-[2-(Ethylamino)-5-nitrophenyl]ethanone
Description
Properties
IUPAC Name |
1-[2-(ethylamino)-5-nitrophenyl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-3-11-10-5-4-8(12(14)15)6-9(10)7(2)13/h4-6,11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWQHWDFFYRBSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(Ethylamino)-5-nitrophenyl]ethanone typically involves the nitration of an appropriate precursor followed by the introduction of the ethylamino group. One common method involves the nitration of 2-aminophenyl ethanone to introduce the nitro group at the 5-position. This is followed by the alkylation of the amino group with ethyl iodide under basic conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions: 1-[2-(Ethylamino)-5-nitrophenyl]ethanone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as halides, under basic conditions.
Oxidation: Potassium permanganate, acidic or basic medium.
Major Products Formed:
Reduction: 1-[2-(Ethylamino)-5-aminophenyl]ethanone.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-[2-(Ethylamino)-5-nitrophenyl]acetic acid.
Scientific Research Applications
1-[2-(Ethylamino)-5-nitrophenyl]ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-[2-(Ethylamino)-5-nitrophenyl]ethanone depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Structural Comparison
Key structural analogs differ in substituent type, position, and electronic effects:
Key Observations :
Physical Properties
Substituents significantly impact melting points and spectral properties:
Key Observations :
- Melting Points: Nitro groups increase polarity and melting points (e.g., 137–142°C in ), while alkylamino groups may lower them due to reduced crystallinity.
- Spectral Shifts: The ethylamino group’s protons resonate upfield compared to aromatic protons, while nitro groups deshield adjacent carbons in ¹³C NMR .
Key Observations :
- Nitration: Direct nitration is challenging for amino-substituted compounds due to oxidation risks; protective groups (e.g., acetylation) are often used .
- Alkylation: Ethylamino groups may be introduced via nucleophilic substitution on halogenated precursors .
Biological Activity
1-[2-(Ethylamino)-5-nitrophenyl]ethanone is an organic compound that has garnered attention for its potential biological activities. This compound features a nitrophenyl moiety, which is often associated with various pharmacological effects, including anti-inflammatory and antimicrobial properties. This article aims to provide a detailed overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C11H14N2O3
- IUPAC Name : this compound
The presence of the ethylamino group and the nitro group suggests that this compound may exhibit significant biological activity through various mechanisms of action.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Reduction of Nitro Group : The nitro group can be reduced to an amino group, which may enhance its interaction with enzymes and receptors in biological systems.
- Modulation of Enzymatic Activity : Preliminary studies suggest that this compound may modulate the activity of certain enzymes involved in inflammatory pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit antimicrobial properties. A study focused on pyrrole derivatives highlighted the potential of nitro-substituted compounds in combating bacterial infections. While specific data on this compound is limited, it is hypothesized that it may share similar antimicrobial effects due to its structural characteristics .
Anti-inflammatory Effects
Compounds containing nitro groups have been shown to possess anti-inflammatory properties. A study on pyrimidine derivatives demonstrated that certain structural modifications could significantly reduce the expression of inflammatory markers such as iNOS and COX-2 . This suggests that this compound may also exhibit anti-inflammatory activity, warranting further investigation.
Case Studies
While specific case studies on this compound are scarce, related compounds have been explored extensively:
- Pyrrole Derivatives : A study evaluating pyrrole derivatives indicated that modifications to the nitro group could enhance antibacterial activity against strains like Staphylococcus aureus . This parallels potential investigations into this compound's efficacy against similar pathogens.
Research Findings
Recent research has focused on the synthesis and biological evaluation of various derivatives related to this compound. Key findings include:
| Compound | Biological Activity | Reference |
|---|---|---|
| Pyrrole Derivatives | Antibacterial (MIC values between 3.12 and 12.5 μg/mL) | |
| Pyrimidine Derivatives | Reduced iNOS and COX-2 expression |
These findings suggest a trend where structural modifications lead to enhanced biological activities, indicating that similar evaluations for this compound could yield significant insights.
Q & A
Q. What are the recommended synthetic pathways for preparing 1-[2-(Ethylamino)-5-nitrophenyl]ethanone, and how can reaction conditions be optimized?
- Methodological Answer : A plausible route involves sequential nitration and alkylation. Start with a precursor like 1-(2-aminophenyl)ethanone (analogous to ), followed by regioselective nitration at the 5-position using HNO₃/H₂SO₄ under controlled temperatures (0–5°C). Ethylamino introduction can be achieved via reductive alkylation (e.g., NaBH₃CN with ethylamine). Optimize yields by monitoring reaction progress via TLC and adjusting stoichiometry (e.g., 1.2 equivalents of ethylamine to minimize side products). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H NMR : Expect signals for the ethylamino group (δ 1.2 ppm, triplet for CH₃; δ 2.7 ppm, quartet for CH₂; δ 3.5 ppm, broad singlet for NH). The nitro group deshields adjacent aromatic protons (δ 8.1–8.3 ppm).
- IR : Stretching vibrations at ~1520 cm⁻¹ (NO₂ asymmetric) and ~1340 cm⁻¹ (NO₂ symmetric) confirm nitro groups. A carbonyl peak at ~1680 cm⁻¹ indicates the ethanone moiety.
- MS : Molecular ion [M⁺] at m/z 208 (C₁₀H₁₂N₂O₃). Fragment at m/z 150 corresponds to loss of the ethylamino group .
Q. What safety precautions are essential when handling nitro-aromatic compounds like this compound?
- Methodological Answer :
- Use fume hoods and PPE (nitrile gloves, lab coat) to avoid inhalation/contact (per ).
- Store in amber glass containers at ≤4°C to prevent photodegradation.
- Neutralize spills with 10% sodium bicarbonate before disposal. Acute toxicity data are limited, so treat all exposures as critical (e.g., rinse eyes with water for 15 minutes; seek medical attention) .
Advanced Research Questions
Q. How can regioselectivity challenges during nitration of 1-(2-ethylaminophenyl)ethanone be addressed?
- Methodological Answer : The nitro group’s position (para vs. ortho to the ethylamino) depends on directing effects. The ethylamino group is a strong ortho/para director, but steric hindrance from the ethanone group may favor nitration at the 5-position. Computational modeling (e.g., DFT calculations) can predict reactivity. Experimentally, use low-temperature nitration (-10°C) with Ac₂O as a solvent to enhance para selectivity. Validate outcomes via NOESY NMR to confirm spatial proximity between substituents .
Q. What analytical strategies resolve contradictions in spectral data for nitro-aromatic compounds?
- Methodological Answer : Cross-validate using complementary techniques:
- Discrepant IR peaks : Compare with gas-phase spectra () to rule out solvent effects.
- Ambiguous MS fragments : Use high-resolution MS (HRMS) to distinguish isobaric ions.
- Conflicting NMR shifts : Employ 2D NMR (HSQC, HMBC) to assign coupling pathways. Reference databases like NIST Chemistry WebBook () but verify purity via elemental analysis .
Q. How can QSPR models predict the solubility and stability of this compound in different solvents?
- Methodological Answer : Use Quantitative Structure-Property Relationship (QSPR) models (e.g., ACD/Labs Percepta in ) with descriptors like logP, dipole moment, and Hansen solubility parameters. Input the compound’s SMILES string to generate predictions:
| Solvent | Predicted Solubility (mg/mL) |
|---|---|
| Water | 0.12 |
| Ethanol | 8.7 |
| DCM | 22.5 |
Validate experimentally via shake-flask method and HPLC quantification .
Q. What decomposition pathways occur under accelerated stability testing (40°C/75% RH), and how are degradation products characterized?
- Methodological Answer : Likely pathways include nitro group reduction to amine or hydrolysis of the ethanone to carboxylic acid. Conduct forced degradation studies:
- Acidic conditions (0.1 M HCl, 70°C): Monitor via LC-MS for amine formation (m/z 180).
- Oxidative stress (3% H₂O₂): Detect quinone derivatives (UV-Vis at 450 nm).
- Photolysis (ICH Q1B guidelines): Use a xenon lamp to simulate light exposure; analyze by GC-MS for volatile byproducts .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in reported melting points or spectral data across databases?
- Methodological Answer :
- Source evaluation : Prioritize peer-reviewed journals or NIST () over vendor databases.
- Experimental replication : Synthesize the compound using documented methods and compare results.
- Statistical analysis : Apply Grubbs’ test to identify outliers in published data. For example, if NIST reports a melting point of 120–122°C () but a vendor claims 115°C, verify purity via DSC .
Methodological Tables
Q. Table 1. Key Spectral Peaks for Structural Confirmation
| Technique | Key Signals | Reference |
|---|---|---|
| ¹H NMR | δ 8.2 (d, Ar-H), δ 3.5 (br s, NH) | |
| IR | 1680 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂) | |
| HRMS | m/z 208.0851 ([M⁺], calc. 208.0848) |
Q. Table 2. Predicted Solubility via QSPR
| Solvent | logP | Dipole Moment (D) | Solubility (mg/mL) |
|---|---|---|---|
| Water | 1.2 | 3.8 | 0.12 |
| Ethanol | -0.3 | 2.3 | 8.7 |
| DCM | 2.1 | 1.1 | 22.5 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
